molecular formula C19H18N2O2 B11518532 2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11518532
M. Wt: 306.4 g/mol
InChI Key: KVPHHQPWYLJMIZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine is a chemical compound that belongs to the class of dihydropyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antihypertensive properties . The structure of this compound includes a dihydropyrimidine ring fused with a phenyl group substituted with two methoxy groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine can be achieved through various synthetic routes. One common method involves the reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde under aldol condensation conditions . The reaction typically yields the desired compound as the major product, with a side product formed through vinylogous aldol condensation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. For example, some derivatives inhibit the microtubule-stimulated ATPase activity of Eg5, a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Other derivatives may interact with different enzymes and receptors, contributing to their diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxy-phenyl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features and the diverse pharmacological activities of its derivatives. Unlike 2C-B, which is primarily used recreationally, this compound and its derivatives have significant potential in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C19H18N2O2/c1-22-13-9-10-17(23-2)14(11-13)19-20-15-7-3-5-12-6-4-8-16(21-19)18(12)15/h3-11,19-21H,1-2H3

InChI Key

KVPHHQPWYLJMIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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